4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
CAS No.: 951889-23-9
Cat. No.: VC2291723
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951889-23-9 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
| Standard InChI Key | JYDZPVFUUZVZOL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Introduction
Physical and Chemical Properties
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid is characterized by specific physical and chemical properties that define its behavior and potential applications. The compound has a molecular formula of C14H19NO3 with a molecular weight of 249.3 g/mol. As a carboxylic acid derivative, it contains a carboxyl group (-COOH) which contributes to its acidic properties and potential reactivity in biological systems. The compound is registered with CAS number 951889-23-9, providing a unique identifier for this specific chemical structure.
Molecular Identifiers and Structural Information
The compound can be identified through various chemical notation systems, which are essential for database searches and structural comparisons in research settings.
| Property | Value |
|---|---|
| CAS Number | 951889-23-9 |
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | 4-[4-(diethylamino)phenyl]-4-oxobutanoic acid |
| PubChem Compound ID | 24727109 |
Table 1: Basic identifiers of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
The compound also has specific chemical notations that precisely define its structure:
| Chemical Notation | Identifier |
|---|---|
| Standard InChI | InChI=1S/C14H19NO3/c1-3-15(4-2)12-7-5-11(6-8-12)13(16)9-10-14(17)18/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
| Standard InChIKey | JYDZPVFUUZVZOL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Table 2: Chemical notations for 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid
Structural Analysis and Related Compounds
Functional Groups and Structural Components
4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid contains several key functional groups that define its chemical properties and potential biological activity. The structure can be divided into three main components:
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The diethylamino group (-N(CH2CH3)2) attached to the phenyl ring at the para position, which likely contributes to the compound's polarity and potential for hydrogen bonding
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The phenyl ring, providing structural rigidity and potential for π-π interactions
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The 4-oxobutyric acid chain, featuring both a ketone group and a carboxylic acid terminal group
These functional groups combine to create a molecule with both hydrophobic regions (the phenyl ring and ethyl groups) and hydrophilic regions (the amino, ketone, and carboxylic acid groups), potentially affecting its solubility and pharmacokinetic properties.
Comparison with Related Compounds
Several structurally related compounds provide insight into the potential properties and applications of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid through comparative analysis.
Table 3: Comparison of 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid with structurally related compounds
The structural differences among these compounds primarily involve variations in the substituents on the phenyl ring. These modifications can significantly affect the compounds' physical properties, such as solubility, melting point, and boiling point, as well as their biological activities.
Research Status and Future Directions
Current Research Limitations
Research specifically focused on 4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid appears limited based on the available search results. Most of the information must be extrapolated from studies on structurally related compounds rather than direct investigations of this specific molecule. This represents a significant gap in the scientific literature that could be addressed by future research.
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